1-(2-Ethoxy-5-fluorophenyl)ethanone
Description
1-(2-Ethoxy-5-fluorophenyl)ethanone (CAS 1466-79-1) is an acetophenone derivative featuring an ethoxy group at the 2-position and a fluorine atom at the 5-position on the aromatic ring. Its molecular formula is C₁₀H₁₁FO₂, with a molar mass of 182.19 g/mol . The ethoxy group contributes to increased lipophilicity compared to hydroxyl-substituted analogs, while the fluorine atom introduces electronegativity, influencing electronic distribution and intermolecular interactions. This compound is of interest in pharmaceutical and materials science due to its balanced steric and electronic properties.
Properties
IUPAC Name |
1-(2-ethoxy-5-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNBXDUDKDEFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxy-5-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-5-fluoroacetophenone with bromine in dry diethyl ether at a temperature below 28°C. The mixture is then diluted with ether and washed with water. The solution is dried and concentrated under reduced pressure to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves multi-step reactions. For example, the compound can be synthesized by reacting 5-fluoro-2-hydroxyacetophenone with iodoethane and potassium carbonate in acetone at 60°C overnight. The mixture is then filtered, evaporated, and purified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxy-5-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.
Major Products:
Oxidation: 2-Ethoxy-5-fluorobenzoic acid.
Reduction: 1-(2-Ethoxy-5-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
1-(2-Ethoxy-5-fluorophenyl)ethanone serves as a building block in organic synthesis for creating complex molecules. It is also studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Research is ongoing to explore its potential as a pharmaceutical intermediate. Additionally, it is used in developing new materials with specific properties, such as polymers and coatings.
Industrial Applications
In industrial settings, this compound is involved in multi-step reactions for compound synthesis. For example, it can be synthesized by reacting 5-fluoro-2-hydroxyacetophenone with iodoethane and potassium carbonate in acetone at 60°C overnight, followed by filtration, evaporation, and purification.
The biological activity of this compound is attributed to its electrophilic nature, resulting from the carbonyl group, which facilitates nucleophilic addition reactions. The ethoxy and fluorine substituents influence its reactivity and interaction with biological molecules, potentially affecting enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating moderate to strong activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 - 500 |
| Escherichia coli | 500 - 1000 |
| Pseudomonas aeruginosa | 500 - 1000 |
These findings suggest its potential as an antimicrobial agent.
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory potential. It can inhibit pro-inflammatory cytokines in vitro, suggesting mechanisms that could be beneficial for treating inflammatory diseases.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation: Can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide, yielding 2-ethoxy-5-fluorobenzoic acid.
- Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents are sodium borohydride and lithium aluminum hydride, producing 1-(2-Ethoxy-5-fluorophenyl)ethanol.
- Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions. Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts, leading to various substituted derivatives.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-5-fluorophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group, facilitating nucleophilic addition reactions. The ethoxy and fluorine substituents influence its reactivity and interaction with biological molecules, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physical properties of 1-(2-Ethoxy-5-fluorophenyl)ethanone with analogs:
Key Observations :
- Polarity : Hydroxyl groups (e.g., 145300-04-5) increase polarity and hydrogen bonding compared to ethoxy derivatives.
- Electron Effects : Nitro groups (1936090-24-2) strongly deactivate the aromatic ring, directing electrophilic substitution to specific positions.
- Steric Effects : Bulky substituents like propyl (96644-01-8) reduce solubility in polar solvents.
Biological Activity
1-(2-Ethoxy-5-fluorophenyl)ethanone, with the molecular formula C10H11FO2, is a notable derivative of acetophenone. Its structure features an ethoxy group at the second position and a fluorine atom at the fifth position of the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains, as well as its applications in medicinal chemistry.
This compound can be synthesized through various methods, including:
- Reaction of 2-ethoxy-5-fluoroacetophenone with bromine in dry diethyl ether.
- Reacting 5-fluoro-2-hydroxyacetophenone with iodoethane and potassium carbonate in acetone at elevated temperatures.
The compound undergoes several chemical reactions such as oxidation, reduction, and substitution, which can yield various derivatives useful for further research and applications in drug development .
The biological activity of this compound is primarily attributed to its electrophilic nature due to the carbonyl group. This allows it to participate in nucleophilic addition reactions. The presence of the ethoxy and fluorine substituents modulates its reactivity and interaction with biological targets, potentially influencing enzyme activity and receptor binding .
Antimicrobial Activity
Research has indicated that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating moderate to strong activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 - 500 |
| Escherichia coli | 500 - 1000 |
| Pseudomonas aeruginosa | 500 - 1000 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. The compound's ability to inhibit pro-inflammatory cytokines was observed in vitro, suggesting mechanisms that could be beneficial for treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):
- Antiplasmodial Activity : A related study indicated that structural modifications in similar compounds significantly influence their antiplasmodial activity against Plasmodium falciparum. Compounds with specific substitutions exhibited enhanced selectivity and potency .
- Cytotoxicity in Cancer Cells : Research on structurally similar acetophenone derivatives has shown varying degrees of cytotoxicity against multidrug-resistant cancer cells. These findings underscore the importance of functional groups in determining biological efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
